Product packaging for 1,3-Dithiane-2-carbonitrile(Cat. No.:CAS No. 33927-42-3)

1,3-Dithiane-2-carbonitrile

Cat. No.: B8687129
CAS No.: 33927-42-3
M. Wt: 145.3 g/mol
InChI Key: VVAAYCXYJZJOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dithiane-2-carbonitrile is a versatile building block in synthetic organic chemistry, primarily valued for its role as a masked acyl anion equivalent based on the foundational Corey-Seebach reaction . The 1,3-dithiane unit allows for a temporary reversal, or "umpolung," of normal carbonyl reactivity, enabling nucleophilic acylation strategies that are otherwise difficult to achieve . The nitrile group at the 2-position enhances the acidity of the proton, facilitating deprotonation with strong bases to generate a stabilized carbanion. This nucleophilic center can then be alkylated with a wide range of electrophiles . After subsequent reaction steps, the dithiane moiety can be hydrolyzed to reveal a carbonyl group, effectively making the reagent a synthetic equivalent of a cyanated acyl anion . This methodology is extensively applied in the total synthesis of complex natural products and the construction of polyfunctionalized molecules . The 1,3-dithiane group also serves as a robust protecting group for carbonyl functionalities, as it is stable under both acidic and basic conditions . Final deprotection to regenerate the parent carbonyl compound can be accomplished using various oxidative or hydrolytic methods, including reagents such as mercury(II) salts . This compound is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS2 B8687129 1,3-Dithiane-2-carbonitrile CAS No. 33927-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33927-42-3

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

1,3-dithiane-2-carbonitrile

InChI

InChI=1S/C5H7NS2/c6-4-5-7-2-1-3-8-5/h5H,1-3H2

InChI Key

VVAAYCXYJZJOTD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C#N

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithiane Derivatives and 1,3 Dithiane 2 Carbonitrile

Classical Thioacetalization Procedures and Their Evolution

The traditional and most fundamental method for synthesizing 1,3-dithianes is the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol (B87085). scribd.comtuni.fi This reaction, known as thioacetalization, typically requires a Brønsted or Lewis acid to activate the carbonyl group, facilitating nucleophilic attack by the thiol. organic-chemistry.orguwindsor.ca The initial step involves the formation of a hemithioacetal, which then undergoes acid-catalyzed dehydration to yield the cyclic 1,3-dithiane (B146892). tuni.fi

Over the years, this classical procedure has evolved to improve yields, reduce reaction times, and accommodate a wider range of substrates. Early methods often relied on strong acids like p-toluenesulfonic acid in refluxing solvents such as benzene (B151609), which necessitated the removal of water to drive the equilibrium towards product formation. organic-chemistry.orgtandfonline.com While effective, these conditions are often harsh and not suitable for sensitive molecules. acs.orgresearchgate.net

Modern Catalytic Approaches in 1,3-Dithiane Synthesis

Recognizing the limitations of classical methods, significant research has been directed towards developing milder and more efficient catalytic systems for 1,3-dithiane synthesis.

Lewis Acid-Catalyzed Thioacetalization

A plethora of Lewis acids have been employed to catalyze thioacetalization, offering advantages in terms of reactivity and selectivity. scirp.org Catalysts such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and various lanthanide triflates have proven effective. scirp.org For instance, indium(III) chloride has been used for the efficient conversion of aldehydes and ketones into their corresponding dithioacetals. researchgate.net Yttrium triflate and praseodymium triflate have also been highlighted for their catalytic efficiency, particularly in the chemoselective protection of aldehydes. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) provides a mild and racemization-free method for the thioacetalization of various carbonyl compounds, including sensitive R-aminoaldehydes. organic-chemistry.orgorganic-chemistry.org

More recently, copper(II) tetrafluoroborate (B81430) hydrate (B1144303) has emerged as an exceptionally fast catalyst for this transformation, functioning under solvent-free conditions at room temperature. researchgate.net This method is compatible with a variety of functional groups, including ethers, esters, hydroxyls, halides, nitro, and cyano groups. researchgate.net

Iron-Catalyzed Dithioacetalization

Iron-catalyzed methods have gained prominence as environmentally benign and cost-effective alternatives. acs.org An efficient iron-catalyzed direct dithioacetalization process utilizes 2-chloro-1,3-dithiane (B1253039) as an odorless equivalent of 1,3-propanedithiol. acs.orgacs.orgorganic-chemistry.org This reaction proceeds under mild conditions, typically with 15 mol% of an iron catalyst like ferric chloride, and provides good to excellent yields for a broad range of aldehydes. acs.orgacs.org The methodology is noted for its operational simplicity and tolerance of various functional groups. researchgate.net Another approach involves the iron-catalyzed radical oxidative coupling of aryl olefins with 1,3-dithiane. researchgate.net Furthermore, direct dithioacetalization of vinyl ethers using an iron catalyst has also been reported for preparing 2-substituted dithiane derivatives. rsc.org

Table 1: Comparison of Various Iron-Catalyzed Dithioacetalization Methods
Iron SourceReactantsKey FeaturesReference
FeCl₃ (15 mol%)Aldehydes and 2-chloro-1,3-dithianeMild conditions, good to excellent yields, odorless dithioacetalization reagent. acs.orgacs.org
Iron catalystAryl olefins and 1,3-dithianeRadical oxidative coupling process. researchgate.net
Iron catalystVinyl ethers and 1,3-dithianeDirect dithioacetalization, preparation of 2-substituted dithianes. rsc.org

Supported Catalysts and Solvent-Free Conditions

To enhance catalyst reusability and simplify product purification, solid-supported catalysts have been developed. tandfonline.com These heterogeneous systems often allow for reactions under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comthieme-connect.com

Examples of supported catalysts include:

Tungstate sulfuric acid (TSA): A solid acid catalyst that efficiently promotes thioacetalization under solvent-free conditions, either by grinding at room temperature or stirring at 80°C. tandfonline.com

Nano-silica supported boron trifluoride (BF₃·SiO₂): A reusable and eco-friendly catalyst for the chemoselective thioacetalization of aldehydes and ketones under solvent-free grinding conditions at room temperature. oiccpress.com

Silica-supported perchloric acid (HClO₄-SiO₂): A versatile and reusable catalyst for 1,3-dithiane formation under solvent-free conditions at room temperature. organic-chemistry.orgorganic-chemistry.org

Iodine supported on nanostructured pyrophosphate: This system catalyzes the selective protection of carbonyl compounds under solvent-free conditions with short reaction times. scirp.orgscirp.org

p-Toluenesulfonic acid on silica (B1680970) gel: Offers a versatile and rapid method with excellent yields. organic-chemistry.orgorganic-chemistry.org

Solvent-free procedures have also been developed using non-supported catalysts like lithium tetrafluoroborate (LiBF₄), which acts as a reusable catalyst for the synthesis of distillable 1,3-dithianes at room temperature. researchgate.netthieme-connect.com

Table 2: Performance of Supported Catalysts in Thioacetalization
CatalystConditionsAdvantagesReference
Tungstate sulfuric acid (TSA)Solvent-free, rt (grinding) or 80°C (stirring)Excellent yields, short reaction time, simple work-up, recyclable. tandfonline.com
Nano-BF₃·SiO₂Solvent-free, rt, grindingReusable, eco-friendly, fast (1.5-2.5 min). oiccpress.com
HClO₄-SiO₂Solvent-free, rtExtremely efficient, reusable. organic-chemistry.orgorganic-chemistry.org
I₂/Nanostructured pyrophosphateSolvent-free, rtMild, efficient, selective, recyclable. scirp.orgscirp.org
p-TsOH/Silica gelSolvent-freeVersatile, short reaction time, excellent yield. organic-chemistry.orgorganic-chemistry.org

Specialized Synthetic Routes to 1,3-Dithiane-2-carbonitrile and Related Compounds

The synthesis of this compound (C₅H₇NS₂) and its derivatives often requires specialized methods. One reported synthesis involves the reaction of ethyl 2-cyanoacetate with potassium carbonate and carbon disulfide in DMF, followed by the addition of 1,3-dibromopropane. iucr.org This method leads to the formation of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. iucr.org

Another key intermediate is 1,3-dithiane-2-carboxylic acid, which can be synthesized by reacting 1,3-propanedithiol with monohydrated glyoxylic acid in benzene with a catalytic amount of p-toluenesulfonic acid. prepchem.com

Novel Preparative Methods for Substituted Dithianes

Beyond the direct thioacetalization of carbonyls, several novel methods have been developed for preparing substituted 1,3-dithianes.

From Trichloromethyl Compounds: Trichloromethyl compounds bearing an electron-withdrawing group can be converted into 1,3-dithianes by reaction with a mixture of disodium (B8443419) 1,3-propanedithiolate and 1,3-propanedithiol in DMF at 0°C. researchgate.net

Palladium-Catalyzed Direct Arylation: A reversed-polarity approach involves the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.gov This method generates 2,2-diaryl-1,3-dithianes, which can then be hydrolyzed to diaryl ketones. nih.gov

Double Conjugate Addition: β-Keto 1,3-dithianes can be synthesized via the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.orgorganic-chemistry.org

From 2-Chloro-1,3-dithiane: A versatile method for preparing 2-substituted-1,3-dithiane derivatives involves the initial preparation of a 2-chloro-1,3-dithiane solution by reacting 1,3-dithiane with N-chlorosuccinimide (NCS). patsnap.com Subsequent reaction with an aldehyde or ketone in the presence of a Lewis acid catalyst yields the desired product. patsnap.com

These evolving synthetic strategies underscore the continued importance of 1,3-dithianes in organic synthesis, providing chemists with a diverse toolkit to access these valuable compounds and their derivatives, including the functionally rich this compound.

Reactivity and Mechanistic Investigations of 1,3 Dithiane 2 Carbonitrile and Its Derivatives

Umpolung Reactivity and Acyl Anion Equivalents

The concept of umpolung, introduced by Corey and Seebach, involves the inversion of the normal polarity of a functional group. wikipedia.orgdnmfaizpur.org In the context of carbonyl compounds, the electrophilic carbon atom can be transformed into a nucleophilic species through the formation of a 1,3-dithiane (B146892). ddugu.ac.in This "masked" acyl anion can then react with various electrophiles, providing a powerful tool for carbon-carbon bond formation. dnmfaizpur.orgorganic-chemistry.org

The generation of the key nucleophilic intermediate, a 2-metallo-1,3-dithiane, is typically achieved through the deprotonation of the C-2 proton of a 1,3-dithiane derivative. ddugu.ac.in This proton is rendered acidic by the adjacent sulfur atoms, which can stabilize the resulting carbanion. quimicaorganica.org The most common method involves the use of a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. ddugu.ac.inorganic-chemistry.orgwikipedia.org

The stability of the resulting 2-lithio-1,3-dithiane is attributed to the polarizability of the sulfur atoms and the longer carbon-sulfur bond length, which help to delocalize the negative charge. organic-chemistry.org These lithiated dithianes are generally stable in THF solution for extended periods at low temperatures (e.g., -20 °C) but can abstract a proton from the solvent at room temperature. researchgate.netresearchgate.net The acidity of the C-2 proton allows for the use of a variety of strong bases for deprotonation, with n-BuLi being a common choice. organic-chemistry.org The pKa of the C-2 proton in 1,3-dithiane is approximately 30, making it accessible for deprotonation. organic-chemistry.org

An alternative method for generating 2-lithio-1,3-dithianes involves the transmetalation of 2-stannyl-1,3-dithianes with an organolithium reagent. This method is particularly useful for preparing substituted 2-lithio-1,3-dithianes that may not be stable to the conditions of direct deprotonation. researchgate.net

Method of Generation Reagents Conditions Key Features
Direct Deprotonation1,3-Dithiane derivative, n-ButyllithiumTHF, -30 °C to -20 °CMost common and straightforward method. organic-chemistry.orgwikipedia.org
Transmetalation2-Stannyl-1,3-dithiane, Organolithium reagentTHF, -78 °CFaster than direct deprotonation and allows for the preparation of functionally substituted derivatives. researchgate.net

Once generated, the 2-lithio-1,3-dithiane acts as a potent nucleophile, serving as an acyl anion equivalent. wikipedia.orglibretexts.org It can react with a wide array of electrophiles to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the dithiane group, often using reagents like mercury(II) oxide, regenerates the carbonyl functionality, yielding the final acylated product. wikipedia.org

Common electrophiles that readily react with 2-lithio-1,3-dithianes include:

Alkyl halides: This reaction leads to the formation of ketones after hydrolysis. The reaction with unhindered primary alkyl halides typically proceeds via an S(_N)2 mechanism. wikipedia.orguwindsor.ca However, with sterically hindered alkyl iodides, a single-electron transfer (SET) mechanism may operate. uwindsor.caacs.org

Epoxides: Nucleophilic attack on the epoxide ring results in the formation of β-hydroxy ketones after hydrolysis. ddugu.ac.inwikipedia.org

Carbonyl compounds (aldehydes and ketones): Addition to aldehydes and ketones yields α-hydroxy ketones upon hydrolysis. ddugu.ac.inwikipedia.org

Acyl halides and other acid derivatives: These reactions can lead to the formation of 1,2-diketones. wikipedia.org

Imines: Reaction with imines provides access to α-amino ketones. wikipedia.org

The versatility of these reactions makes 1,3-dithianes valuable intermediates in the synthesis of complex molecules and natural products. uwindsor.caethz.ch

Electrophile Product after Hydrolysis Reference
Alkyl HalidesKetones wikipedia.orguwindsor.ca
Epoxidesβ-Hydroxy Ketones ddugu.ac.inwikipedia.org
Aldehydes/Ketonesα-Hydroxy Ketones ddugu.ac.inwikipedia.org
Acyl Halides1,2-Diketones wikipedia.org
Iminesα-Amino Ketones wikipedia.org

The development of stereoselective methods has significantly expanded the utility of 1,3-dithiane chemistry.

Diastereoselective Additions: The addition of 2-lithio-1,3-dithiane derivatives to chiral electrophiles can proceed with high diastereoselectivity. For instance, the addition to chiral α-substituted γ-lactols has been shown to be highly controlled by either chelation or non-chelation effects, leading to the formation of either the syn or anti diastereomer with high selectivity. cdnsciencepub.com Similarly, the reaction of 2-lithio-1,3-dithianes with chiral N-sulfinyl imines can provide α-amino dithianes with excellent diastereoselectivity. nih.gov

Enantioselective Additions: Enantioselective functionalization of 1,3-dithianes has been achieved through several strategies:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the 1,3-dithiane ring can direct the approach of the electrophile, leading to enantiomerically enriched products. acs.orgrsc.orgtandfonline.com For example, 1,3-dithianes bearing a chiral auxiliary derived from camphor (B46023) or glucose have been used in asymmetric oxidations to produce chiral 1,3-dithiane 1-oxides. rsc.org

Chiral Catalysts: The use of chiral catalysts can mediate the enantioselective addition of dithianes to electrophiles. For example, a chiral bis(guanidino)iminophosphorane organosuperbase has been used to catalyze the enantioselective addition of a 1,3-dithiane derivative to imines. nih.gov Transition metal catalysts, such as those based on palladium and iridium, have also been employed in asymmetric allylic substitution reactions with 1,3-dithianes, achieving high yields and enantioselectivities. acs.orgnih.govacs.orgacs.orgfigshare.com An organocatalytic approach has also been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. rsc.org

Stereoselective Strategy Example Outcome
Diastereoselective AdditionAddition to chiral α-substituted γ-lactols. cdnsciencepub.comHigh control of diastereoselectivity (syn or anti).
Chiral AuxiliariesUse of camphor-derived auxiliaries on the dithiane ring. rsc.orgEnantioselective oxidation to chiral sulfoxides.
Chiral CatalystsIridium-catalyzed asymmetric allylic substitution. nih.govacs.orgHigh regio- and enantioselectivity.
Chiral CatalystsPalladium-catalyzed asymmetric allylic substitution. acs.orgacs.orgfigshare.comHigh yields and excellent enantioselectivities.
OrganocatalysisChiral organosuperbase catalyzed addition to imines. nih.govOptically active α-amino-1,3-dithiane derivatives.

Radical-Mediated Transformations

While the ionic reactivity of 1,3-dithianes is well-established, their participation in radical reactions has emerged as a powerful complementary strategy.

Visible-light photoredox catalysis provides a mild and efficient method for generating radicals from 1,3-dithiane derivatives. rsc.orgescholarship.org This approach often avoids the need for harsh reagents and conditions.

In a typical photoredox cycle, a photocatalyst, such as an iridium(III) complex, absorbs visible light and is excited to a higher energy state. rsc.orgnih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) process with a 1,3-dithiane derivative. For example, a 1,3-dithiane-2-carboxylic acid can be oxidized by the excited photocatalyst, leading to the formation of a 1,3-dithianyl radical after decarboxylation. rsc.orgnih.gov This radical can then participate in various transformations, such as conjugate additions to Michael acceptors. rsc.orgnih.gov

A photocatalytic, base-free Corey-Seebach reaction has also been developed. acs.orgacs.orgresearchgate.netd-nb.info In this process, a combination of photoredox catalysis and hydrogen atom transfer (HAT) catalysis enables the conversion of a C-H bond in the dithiane to a carbanion equivalent without the use of a strong organometallic base. d-nb.info This method offers the advantage of being compatible with base-sensitive functional groups. acs.orgacs.org

Metal catalysts can also promote radical oxidative coupling reactions of 1,3-dithianes. While less common than photoredox catalysis in this specific context, mechanisms involving single-electron transfer from a lithiated dithiane to a metal center, or oxidative addition of a C-H bond to a metal, can lead to the formation of dithianyl radicals.

For example, palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes has been reported. nih.gov This reaction involves the in-situ generation of a metallated dithiane, which then undergoes cross-coupling with an aryl bromide. While the exact mechanism can be complex, it highlights the potential for metal catalysts to mediate C-C bond formation involving dithiane intermediates under oxidative conditions.

Intramolecular Radical Cyclizations

Intramolecular radical cyclizations involving dithiane derivatives provide a powerful method for the construction of various cyclic and heterocyclic systems. These reactions leverage the ability of a dithiane moiety to generate radical species that can subsequently participate in ring-forming reactions.

A notable strategy involves the generation of a 1,3-dithiane radical which can then add to a variety of Michael acceptors. For instance, a dithiane 2-carboxylic acid, upon light irradiation in the presence of a suitable catalyst, can form a 1,3-dithiane radical. This radical readily participates in addition reactions with unsaturated compounds like ketones, esters, amides, and malonates. This process is essentially a photo-redox addition of a methyl radical equivalent, leading to functionalized products that can serve as versatile synthetic intermediates. researchgate.net

The generation of heterocyclic radicals from 1,3-dithiane can also be achieved through hydrogen abstraction by a triplet sensitizer (B1316253), such as benzophenone (B1666685). The resulting radical can then undergo intramolecular addition to α,β-unsaturated esters to yield cyclized products. researchgate.net Furthermore, radical cyclizations can be initiated by the oxidative cleavage of a cyclopropane (B1198618) ring in cyclopropanonethioacetal derivatives using an iron(III) salt catalyst. This is followed by cyclization with an olefinic part and subsequent reduction, often facilitated by the addition of 1,3-dithiane itself, to afford cis-fused bicyclic systems. researchgate.net

Mechanistic investigations suggest that these cyclizations can proceed through a cation-radical mediated pathway. For example, single-electron oxidation of a sulfur atom in a cyclopropanonethioacetal by an iron(III) species can initiate the cyclization cascade. clockss.org In some cases, 1,3-dithiane can act as a mild reducing agent, which is crucial for the efficiency of the catalytic cycle. clockss.org These radical-mediated processes are advantageous as they often proceed under mild, neutral conditions, making them suitable for substrates that are sensitive to pH changes. thieme-connect.de

The versatility of intramolecular radical cyclizations is demonstrated in the synthesis of complex natural products and other biologically active molecules. thieme-connect.demdpi.com For example, this strategy has been employed in the construction of tetrahydropyran (B127337) rings, which are common structural motifs in many natural products. mdpi.com

Cycloaddition Reactions

Cycloaddition reactions involving 1,3-dithiane-2-carbonitrile and its derivatives represent a versatile strategy for the synthesis of a variety of heterocyclic and spirocyclic compounds. These reactions capitalize on the unique electronic properties of the dithiane ring and its ability to participate in concerted or stepwise cycloaddition processes.

1,3-Dipolar Cycloadditions Involving Dithiane-Based Nitrile Oxides

Dithiane-based nitrile oxides are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolines and isoxazoles. researchgate.netnih.gov The nitrile oxide can be generated in situ from the corresponding aldoxime using reagents like trichloroisocyanuric acid. researchgate.net The subsequent cycloaddition with an alkene dipolarophile proceeds to form the isoxazoline (B3343090) ring. researchgate.net

The steric bulk of the dithiane group can influence the reactivity and stability of the nitrile oxide. For example, the 1,3-dithiane of 2-oxopropanenitrile oxide is less prone to dimerization compared to the parent compound, leading to more efficient cycloaddition reactions with a range of alkenes. researchgate.net The stereoselectivity of these cycloadditions can be controlled by using chiral auxiliaries. For instance, nitrile oxides add with high regiocontrol and stereoselectivity to 2-crotyl-1,3-dithiane 1-oxides. researchgate.netacs.org

These cycloaddition reactions have been applied to the synthesis of complex molecules, including C-disaccharide derivatives, where a pyranose 1-carbonitrile oxide undergoes cycloaddition to a dideoxyhex-5-enofuranose. researchgate.net The resulting isoxazolines can be further transformed through reductive hydrolytic cleavage. researchgate.net The versatility of this method allows for the introduction of pharmacologically relevant isoxazoline fragments into various molecular scaffolds. mdpi.com

[2+2+1] and [3+2] Cycloaddition Strategies

Derivatives of 1,3-dithiane are effective participants in various cycloaddition strategies beyond 1,3-dipolar reactions, including [2+2+1] and [3+2] cycloadditions, to construct diverse ring systems. researchgate.net

In the realm of [3+2] cycloadditions, 2-alkynyl-1,3-dithianes have been utilized in a base-mediated reaction with sydnones to produce 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org This approach leverages an anionic relay process to facilitate the cycloaddition. acs.org Similarly, a dithiane-induced [3+2] cycloaddition tactic has been developed for the synthesis of dihydropyrroles and pyrroles from β-chloro-vinyl dithiane and various imines. acs.org Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with ketenedithioacetals also provide access to dithiaspiro compounds. researchgate.net

An umpolung strategy has been described for the intermolecular [2+2+1] cycloaddition of aryl aldehydes and nitriles, leading to 2,4,5-trisubstituted oxazoles. researchgate.net Furthermore, iron(III)-catalyzed [2+2] cycloaddition reactions of styrene (B11656) derivatives have been reported. researchgate.net Mechanistic studies suggest that some of these reactions may proceed via a radical cation mechanism, initiated by a single electron oxidation. researchgate.net

These cycloaddition methodologies highlight the utility of the 1,3-dithiane unit as a versatile building block in the construction of complex heterocyclic and carbocyclic frameworks. The dithiane moiety not only participates in the cycloaddition but also offers a handle for further synthetic transformations. acs.orgresearchgate.net

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental transformations in organic synthesis, and the use of 1,3-dithiane derivatives as coupling partners has expanded the scope of these powerful methods. The unique reactivity of the C2-position of the dithiane ring allows it to function as a nucleophilic partner in various transition metal-catalyzed reactions.

Palladium-Catalyzed Arylation and Alkylation of 2-Aryl-1,3-dithianes

Palladium-catalyzed cross-coupling reactions have been successfully applied to the arylation and alkylation of 2-aryl-1,3-dithianes. brynmawr.eduacs.org This methodology takes advantage of the acidity of the benzylic proton at the C2-position of the dithiane, which allows it to act as a pronucleophile. brynmawr.edunih.gov Upon deprotonation with a suitable base, the resulting dithianyl anion can serve as a competent transmetalation reagent in a palladium-catalyzed cycle. brynmawr.edu

The direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides has been achieved using a palladium catalyst, often in the presence of a specialized ligand such as NiXantphos. brynmawr.edunih.gov The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on both the dithiane and the aryl bromide coupling partners. brynmawr.edunih.gov However, strong electron-withdrawing groups can sometimes hinder the reaction. brynmawr.edu This method provides a reversed-polarity (umpolung) approach to the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. brynmawr.edunih.govacs.org

In addition to arylation, palladium-catalyzed allylic alkylation of 2-aryl-1,3-dithianes has been developed. upenn.eduorcid.org In these reactions, an in situ generated 2-sodio-1,3-dithiane nucleophile couples with allylic carbonates or other electrophiles. upenn.edu This provides access to β,γ-unsaturated ketones after deprotection of the dithiane. upenn.eduorcid.org Asymmetric versions of this reaction have also been reported, yielding chiral products with high enantioselectivity. acs.org

Table 1: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes with Aryl Bromides. brynmawr.edunih.gov
2-Aryl-1,3-dithianeAryl BromideCatalyst/LigandBaseSolventConditionsYield (%)
2-Phenyl-1,3-dithianeBromobenzenePd(OAc)₂/NiXantphosKOtBuCPME80 °C, 24-48 hGood
2-Phenyl-1,3-dithiane4-BromoanisolePd(OAc)₂/NiXantphosKOtBuCPME80 °C, 24 h85
2-(4-Methoxyphenyl)-1,3-dithianeBromobenzenePd(OAc)₂/NiXantphosKOtBuCPME80 °C, 24 h78
2-Phenyl-1,3-dithiane4-IodoanisolePd(OAc)₂/NiXantphosKOtBuCPME60 °C67
2-Phenyl-1,3-dithiane1-BromonaphthalenePd₂(dba)₃/NiXantphosNaN(SiMe₃)₂Dioxane60 °C, 1 h87

Copper-Mediated Coupling Reactions with Imines

Copper(II) triflate has been shown to mediate the addition of 2-tributylstannyl-1,3-dithiane to various imines. researchgate.net This reaction proceeds at room temperature in nitromethane (B149229) and provides an efficient route to α-amino-1,3-dithiane derivatives. researchgate.net The methodology is applicable to a range of aromatic and heteroaromatic imines, affording the corresponding products in good yields. researchgate.net These α-amino-1,3-dithiane compounds are valuable building blocks in organic synthesis. researchgate.net

This copper-mediated reaction represents an alternative to the more common methods that utilize 2-lithio-1,3-dithianes for addition to imines. While the lithiated species are highly nucleophilic, the copper-mediated approach offers milder reaction conditions. researchgate.net

Table 2: Copper(II) Triflate-Mediated Addition of 2-Tributylstannyl-1,3-dithiane to Imines. researchgate.net
Imine SubstrateProduct (α-Amino-1,3-dithiane derivative)Yield (%)
N-Benzylideneaniline2-(Phenyl(phenylamino)methyl)-1,3-dithiane85
N-(4-Methoxybenzylidene)aniline2-((4-Methoxyphenyl)(phenylamino)methyl)-1,3-dithiane91
N-(4-Chlorobenzylidene)aniline2-((4-Chlorophenyl)(phenylamino)methyl)-1,3-dithiane88
N-Benzylidene-4-methoxyaniline2-((4-Methoxyphenylamino)(phenyl)methyl)-1,3-dithiane82
N-(Furan-2-ylmethylene)aniline2-(Furan-2-yl(phenylamino)methyl)-1,3-dithiane75

Derivatization and Functional Group Interconversions of this compound and its Derivatives

The 1,3-dithiane moiety is a versatile functional group in organic synthesis, primarily recognized for its role as a masked carbonyl group and as an acyl anion equivalent. thieme-connect.denih.govresearchgate.net The derivatization of this compound and its related structures allows for a wide range of functional group interconversions, providing access to complex molecular architectures. These transformations include deprotection to reveal carbonyl functionalities, reduction to methylene (B1212753) groups, and conversion into specialized derivatives such as fluorinated compounds and orthoesters.

Selective Deprotection Strategies to Carbonyl Functionalities

The conversion of the 1,3-dithiane group back to a carbonyl functionality is a crucial step in many synthetic sequences. This deprotection, or dethioacetalization, can be achieved under various conditions, ranging from oxidative methods to metal-mediated and acid-catalyzed hydrolysis. The choice of reagent is often dictated by the presence of other functional groups within the molecule to ensure selectivity.

A variety of oxidative reagents have been developed for this purpose. Hypervalent iodine compounds, such as bis(trifluoroacetoxy)iodobenzene and diacetoxyiodobenzene, are effective for the oxidative deprotection of dithiane-containing compounds, cleanly generating the corresponding ketones or aldehydes. organic-chemistry.orgrsc.org These reactions are often rapid and suitable for labile molecules. organic-chemistry.orgrsc.org Another common class of reagents is N-halosuccinimides (NXS), which facilitate oxidative hydrolysis. chemrxiv.orgacs.org Quinones, particularly 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are also utilized for the cleavage of dithioacetals under relatively mild conditions. nih.govresearchgate.net

Metal-based reagents have historically been used, with mercury(II) salts like HgCl₂ and Hg(NO₃)₂·3H₂O being particularly effective, often in solid-state reactions which can be fast and high-yielding. nih.govresearchgate.netmdpi.com However, the toxicity of mercury compounds has led to the development of alternative methods using other metal salts, including those of copper(II), zinc(II), and silver(I). chemrxiv.org

To avoid toxic metals, milder, metal-free protocols have been established. A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) provides an efficient system for regenerating carbonyl compounds from dithianes. chemrxiv.org Another approach involves the use of an iodine catalyst with an oxidant like hydrogen peroxide (H₂O₂), which can proceed under neutral conditions. nih.govscribd.com

Acid-catalyzed hydrolysis represents another strategy. A mixture of polyphosphoric acid (PPA) and acetic acid can effectively deprotect 1,3-dithianes and 1,3-dithiolanes. asianpubs.org The reaction conditions for these methods are generally mild, but care must be taken with acid-sensitive substrates. asianpubs.org

The table below summarizes several selective deprotection strategies.

Reagent SystemConditionsKey FeaturesReference
bis(trifluoroacetoxy)iodobenzene / TFAAqueous conditionsIdeal for labile alkaloids, high purity and yield. organic-chemistry.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)MeCN–H₂O (9:1)Good yields; tolerates various functional groups. researchgate.net
TMSCl / NaIAcetonitrile (CH₃CN)Mild, metal-free, and inexpensive protocol. chemrxiv.org
Iodine / H₂O₂Water with surfactant (SDS)Neutral conditions, avoids overoxidation. scribd.com
Polyphosphoric Acid (PPA) / Acetic Acid25-45 °CSimple, mild, and convenient method. asianpubs.org
Mercury(II) Nitrate TrihydrateSolid state, grindingFast (1-4 min), efficient, and high-yielding. researchgate.netmdpi.com
N-Bromosuccinimide (NBS)Aqueous solventCommonly used N-halosuccinimide reagent. chemrxiv.orgarkat-usa.org

Reductive Transformations to Methylene Equivalents

In addition to serving as a masked carbonyl group, the 1,3-dithiane moiety can be transformed into a methylene (CH₂) group. This reductive desulfurization provides a powerful method for converting a carbonyl group into a methylene or methyl group, an alternative to procedures like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.comharvard.edu

The most common reagent for this transformation is Raney nickel, a fine-grained solid composed of a nickel-aluminium alloy. masterorganicchemistry.com The desulfurization process involves the hydrogenolysis of the carbon-sulfur bonds, effectively replacing the dithiane group with two hydrogen atoms. thieme-connect.demasterorganicchemistry.comnih.gov This reaction is widely used in synthesis due to its efficiency. rsc.orgrsc.org The reaction can be coupled with other transformations, such as Michael additions, to allow for the formal methylation of Michael acceptors in a one-pot sequence. nih.govrsc.org

While Raney nickel is the standard, other reagents have also been developed. These include nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, and combinations of other transition metal compounds with metal hydrides. thieme-connect.dethieme-connect.de

ReagentTransformationSignificanceReference
Raney Nickel (Ra-Ni)C(S₂C₃H₆) → CH₂Standard, widely used method for desulfurization. thieme-connect.demasterorganicchemistry.com
Nickel Boride (Ni₂B)C(S₂C₃H₆) → CH₂Alternative to Raney Nickel, prepared in situ. thieme-connect.de
Sodium in Liquid AmmoniaC(S₂C₃H₆) → CH₂Classic dissolving metal reduction for C-S bond cleavage. thieme-connect.de

Transformations to Fluorinated and Orthoester Derivatives

The versatile reactivity of the 1,3-dithiane ring extends to the synthesis of more specialized functional groups, including fluorinated compounds and orthoesters, which are valuable in medicinal chemistry and materials science.

The synthesis of gem-difluoro compounds can be achieved from 1,3-dithiane derivatives. The reaction of 2-alkyl-1,3-dithianes with bromine trifluoride (BrF₃) provides a direct route to 1,1-difluoromethyl alkanes. organic-chemistry.orgdokumen.puborganic-chemistry.org This method works well for derivatives prepared from primary alkyl halides. organic-chemistry.orgorganic-chemistry.org Other electrophilic fluorinating agents, such as Selectfluor™, can also be employed for the synthesis of 2,2-difluoro-1,3-dithiane. evitachem.comnih.gov

A novel and mild electrochemical method has been developed for the preparation of functionalized orthoesters from dithiane carboxylic acid derivatives. gre.ac.ukorganic-chemistry.org This anodic oxidation process is conducted under green conditions and tolerates a wide variety of functional groups that are often incompatible with classical methods like the Pinner synthesis. gre.ac.ukorganic-chemistry.orgresearchgate.net This electrosynthesis has also provided access to previously unstudied tri(fluorinated) orthoesters. gre.ac.ukorganic-chemistry.org

Target Functional GroupMethodologyStarting MaterialReference
1,1-Difluoromethyl Alkanes (R-CF₂H)Fluorination with BrF₃2-Alkyl-1,3-dithiane organic-chemistry.orgorganic-chemistry.org
2,2-Difluoro-1,3-dithianeElectrophilic fluorination (e.g., Selectfluor™)1,3-Dithiane evitachem.com
Functionalized OrthoestersAnodic Oxidation (Electrosynthesis)Dithiane Carboxylic Acids gre.ac.ukorganic-chemistry.org
Tri(trifluoroethyl) OrthoestersAnodic Oxidation (Electrosynthesis)Dithiane Carboxylic Acids gre.ac.ukorganic-chemistry.org

Regioselective and Stereoselective Functionalizations

The C-2 position of the 1,3-dithiane ring is readily deprotonated to form a nucleophilic carbanion, which is central to its use as an acyl anion equivalent. nih.govresearchgate.net This reactivity allows for various regioselective and stereoselective functionalizations.

An organocatalytic approach has been successfully applied to the stereoselective Michael addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes. acs.orgrsc.org This reaction, which represents a formal conjugate addition of a glyoxylate (B1226380) anion synthon, produces γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org The resulting products are versatile intermediates for the synthesis of biologically active molecules. rsc.orgunimi.it

The regioselectivity of alkylation reactions can be controlled. For instance, deprotonation of 2-vinyl-1,3-dithiane (B14555309) derivatives generates an allylic anion that can react with electrophiles at either the α- or γ-position. uwindsor.ca The outcome often depends on the nature of the electrophile; for example, alkyl halides and aldehydes tend to react at the α-position, while certain ketones react at the γ-position. uwindsor.ca

Stereoselective additions of 2-lithio-1,3-dithianes to chiral aldehydes and butenolides have been used to construct complex stereochemical architectures in natural product synthesis. uwindsor.ca For example, the addition to an aldehyde can create a β-hydroxy dithiane derivative, with the stereoselectivity being influenced by the reaction conditions and the presence of chelating agents. uwindsor.cauib.no Furthermore, palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes offers a modern approach to forming C-C bonds, providing access to 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.govbrynmawr.edu

Structural Elucidation and Conformational Analysis of 1,3 Dithiane 2 Carbonitrile Derivatives

X-ray Crystallography Studies of Dithiane Architectures

A key example that sheds light on the structural characteristics of this class of compounds is the X-ray crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. nih.gov The crystallographic data provides a foundational understanding of the geometry of the 1,3-dithiane (B146892) ring when substituted with a cyano group.

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetateMonoclinicP2₁/c14.641(13)8.653(4)16.609(10)90116.34(3)90

In another relevant study, the crystal structure of 1,3-dithiane-2-carbaldehyde derivatives revealed that the six-membered dithiacyclohexane rings adopt chair conformations. nih.gov The asymmetric unit of 2,2'-bis(1,3-dithianyl)-2-carbaldehyde, for instance, contains two crystallographically independent molecules with similar conformations. nih.gov

Conformational Preferences and Ring Pucker Analysis

The six-membered 1,3-dithiane ring is not planar and, much like cyclohexane, can adopt several conformations, with the chair form being the most stable for the parent 1,3-dithiane. However, the introduction of substituents, particularly at the C2 position, can significantly influence the ring's preferred conformation and its puckering parameters.

Computational studies on 1,3-dithiane have explored the relative energies of its chair, twist, and boat conformers. The chair conformation is the global minimum, with twist and boat forms being higher in energy. The puckering of a six-membered ring can be quantitatively described by the Cremer-Pople parameters, which define the degree and type of puckering. nih.govchemrxiv.org

In the case of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, the X-ray structure reveals that the 1,3-dithiane ring adopts a twist-boat conformation . nih.gov This deviation from the typical chair conformation highlights the influence of the exocyclic double bond and the substituents at the C2 position on the ring's geometry. The dihedral angle between the mean planes of the ethyl acetate (B1210297) group and the dithiane ring in this molecule is 17.56 (13)°. nih.gov

For derivatives like 2,2'-bis(1,3-dithianyl)-2-carbaldehyde, the dithiane rings maintain a chair conformation . The puckering parameters for the two independent molecules in the asymmetric unit underscore this, with values of Q = 0.6979 (10) Å, Θ = 5.43 (8)°, and Φ = 3.4 (9)° for one ring, and similar values for the other rings in the structure. nih.gov

Intramolecular and Intermolecular Interactions: Hydrogen Bonding and Packing Effects

The arrangement of molecules in a crystal is governed by a delicate balance of intramolecular and intermolecular forces. In 1,3-dithiane-2-carbonitrile derivatives, hydrogen bonding and other non-covalent interactions play a crucial role in dictating the crystal packing.

The cyano group, with its electronegative nitrogen atom, is a potential hydrogen bond acceptor. While C-H···N hydrogen bonds are generally weak, they can be significant in directing crystal packing, especially when multiple such interactions are present. The geometry of these interactions, particularly the linearity of the C-H···N angle, is a key factor in their strength.

In the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, the molecules stack in layers; however, no significant classical hydrogen bonds or other strong intermolecular interactions are observed. nih.gov This suggests that in this particular derivative, the molecular packing is primarily driven by weaker van der Waals forces.

Theoretical and Computational Chemistry Applied to 1,3 Dithiane 2 Carbonitrile Systems

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods are fundamental to elucidating the step-by-step processes of chemical reactions, including the characterization of high-energy, transient species like transition states.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions by calculating the geometries and energies of reactants, products, and the transition states that connect them. While specific DFT studies detailing the transition states for reactions involving 1,3-dithiane-2-carbonitrile are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic systems. Such investigations would typically involve locating the saddle point on the potential energy surface corresponding to a specific reaction step, followed by frequency calculations to confirm it as a true transition state. These calculations are crucial for understanding reaction barriers and predicting reaction kinetics. For instance, DFT has been successfully used to model the transition states in [3+2] cycloaddition reactions, providing insights into regio- and stereoselectivity.

The 1,3-dithiane (B146892) moiety can participate in photochemical reactions initiated by single electron transfer (SET). Studies on various 1,3-dithiane derivatives show that they can be induced to react in the presence of a photosensitizer, such as benzophenone (B1666685) or thiapyrylium salts. thieme-connect.deanu.edu.au The general mechanism involves the following key steps:

Excitation of the sensitizer (B1316253) by light to an excited state.

Single electron transfer from the sulfur atom of the dithiane ring to the excited sensitizer, generating a 1,3-dithiane radical cation. thieme-connect.de

This radical cation is a key intermediate that can undergo fragmentation through C–S or C–C bond cleavage. thieme-connect.deanu.edu.au

In the context of photoremovable protecting groups, this fragmentation ultimately leads to the regeneration of the parent carbonyl compound. thieme-connect.de

Theoretical calculations have supported the mechanism of a favorable unimolecular fragmentation pathway for the dithiane radical cation. thieme-connect.de This process is remarkably efficient, and the decay of the radical cation is often not significantly affected by the presence of water or oxygen. thieme-connect.de The reaction is highly relevant for the development of photolabile protecting groups, where light is used to trigger the deprotection step under mild conditions. anu.edu.au

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates a molecule's properties and reactivity. Computational methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a framework for understanding this electronic structure.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key predictors of reaction pathways.

HOMO: Represents the site of nucleophilicity or electron-donating capability. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur atoms.

LUMO: Represents the site of electrophilicity or electron-accepting capability. The LUMO is likely to be associated with the antibonding orbitals of the nitrile group (π* C≡N) or the C–S bonds (σ* C-S).

While specific FMO energy values for this compound are not readily found in published literature, this theoretical framework is essential for predicting its behavior. For example, in a reaction with an electrophile, the interaction would be governed by the HOMO of the dithiane and the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the LUMO of the dithiane would be the key orbital.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the complex molecular wavefunction into Lewis-type (bonds, lone pairs) and non-Lewis-type (antibonding, Rydberg) orbitals, quantifying the stabilizing interactions between them.

Although a dedicated NBO analysis for this compound is not available, a computational study on the closely related analogue, 2-cyanothiane , offers significant insights that can be extrapolated. This study revealed several key orbital interactions that govern the molecule's conformational preferences and geometry. epdf.pub The primary interactions include:

Anomeric Interaction (nS → σ*C-CN): A hyperconjugative interaction where a lone pair from the sulfur atom donates electron density into the antibonding orbital of the adjacent carbon-cyano bond. This interaction is a classic anomeric effect that stabilizes the axial conformation.

σC-S → σ*C-N Interaction: Donation of electron density from the C–S sigma bond into the C–N sigma antibonding orbital.

Through-Space Interaction (nS → π*C≡N): A crucial interaction found in the axial conformer, where the sulfur lone pair interacts directly with the π-antibonding orbital of the cyano group through space. This mechanism was found to strongly favor the axial conformation in 2-cyanothiane. epdf.pub

These delocalizations of electron density result in a net stabilization of the molecule. The NBO analysis confirmed that while the classic anomeric effect (nS → σC-CN) weakens when moving from oxygen to sulfur heterocycles, the through-space interaction (nS → πC≡N) becomes a dominant factor in stabilizing the axial orientation of the cyano group in 2-cyanothiane. epdf.pub

Table 1: Key Orbital Interactions in 2-Cyanothiane (Analogue for this compound) based on NBO Analysis. epdf.pub
Interaction TypeDonor OrbitalAcceptor OrbitalConformerEffect
Anomeric EffectSulfur Lone Pair (nS)σC-CNAxialStabilizes the axial conformation through hyperconjugation.
Through-Space InteractionSulfur Lone Pair (nS)πC≡NAxialProvides significant stabilization for the axial conformer via direct orbital overlap.
HyperconjugationσC-Sσ*C-NBothContributes to overall molecular stability.

Computational Insights into Reactivity and Stability Profiles

Computational studies provide a quantitative basis for understanding the stability and reactivity of this compound. The NBO analysis performed on the analogous 2-cyanothiane system reveals that the molecule's stability is significantly influenced by stereoelectronic effects. epdf.pub

The strong preference for the axial conformation of the cyano group, driven by the combination of a weak anomeric effect and a strong through-space nS → π*C≡N interaction, is a key feature of its stability profile. epdf.pub This conformational locking influences the molecule's shape and how it interacts with other reagents.

From a reactivity standpoint, the computational analysis highlights several key features:

Acidity of C2-Proton: The presence of two sulfur atoms and an electron-withdrawing nitrile group significantly increases the acidity of the proton at the C2 position, facilitating its removal by a base to form a stabilized carbanion.

Nucleophilicity of the Carbanion: The resulting 2-cyano-1,3-dithianide anion is a potent nucleophile, with its reactivity profile being a balance between the steric bulk of the dithiane ring and the electronic distribution of the negative charge.

Electrophilic Sites: While the sulfur atoms provide nucleophilic character (as seen in SET reactions), the carbon of the nitrile group and the C2 carbon atom are potential electrophilic sites, susceptible to attack by strong nucleophiles.

These insights, derived from computational models of electronic structure, are invaluable for predicting the chemical behavior of this compound and for designing synthetic routes that utilize its unique reactivity.

Molecular Modeling of Stereochemical Outcomes

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the molecular modeling of stereochemical outcomes for reactions involving this compound. While theoretical studies have been conducted on the conformational analysis of related compounds, such as 1,3-dithiane 1,1-dioxide, and stereoselective reactions have been reported for other 2-substituted 1,3-dithianes, detailed computational investigations predicting or rationalizing the stereochemistry of reactions at the 2-position of this compound are not available in the reviewed literature.

Therefore, this section cannot be presented with detailed research findings or data tables as per the instructions, due to the absence of published research on this specific topic.

Advanced Applications and Role in Complex Molecule Synthesis

1,3-Dithiane (B146892) Derivatives as Versatile Synthetic Equivalents

1,3-Dithiane derivatives are renowned for their ability to function as "umpolung" reagents, a term that describes the reversal of the normal polarity of a functional group. This unique reactivity allows for the formation of carbon-carbon bonds that would be otherwise challenging to achieve.

The most prominent application of the 1,3-dithiane group is as an acyl anion equivalent . Normally, the carbonyl carbon of an aldehyde is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This carbanion is stabilized by the adjacent sulfur atoms through the involvement of their vacant d-orbitals. This lithiated dithiane can then react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form a new carbon-carbon bond. Subsequent hydrolysis of the dithiane moiety, often using reagents like mercuric chloride (HgCl₂), regenerates the carbonyl group, yielding a ketone.

Beyond being an acyl anion equivalent, the 1,3-dithiane moiety can also serve as a methyl or methylene (B1212753) equivalent . After the initial alkylation, the dithiane group can be removed under reductive conditions, for instance, using Raney nickel, to yield a methylene group (–CH₂–). If the starting material is 2-methyl-1,3-dithiane, deprotonation followed by reaction with an electrophile and subsequent reductive cleavage provides a method for introducing a substituted methyl group.

The versatility of 1,3-dithianes as synthetic equivalents is summarized in the table below.

Synthetic Equivalent Description Key Transformation Final Functional Group
Acyl AnionThe lithiated 1,3-dithiane acts as a nucleophilic acyl group.Alkylation followed by hydrolysis.Ketone or Aldehyde
Methyl EquivalentA 2-substituted dithiane is used to introduce a methyl or substituted methyl group.Reaction with electrophiles followed by reductive cleavage.Substituted Methane
Methylene EquivalentThe dithiane group is reductively removed to afford a CH₂ group.Reductive cleavage of the C-S bonds.Methylene

The concept of umpolung with 1,3-dithianes can be extended to create formal dianion equivalents. uwindsor.ca Starting with 1,3-dithiane itself (derived from formaldehyde), a sequential double deprotonation and alkylation can be performed. The first deprotonation at C2 allows for the introduction of a substituent. A second deprotonation at the same position, now adjacent to the newly introduced group, generates a new nucleophilic center. This allows for a second alkylation.

This stepwise functionalization makes 1,3-dithiane a formaldehyde dianion equivalent . After the two alkylation steps, hydrolysis of the dithiane reveals a ketone, effectively having added two different electrophiles to a single carbonyl carbon. Alternatively, if the dithiane is reductively cleaved after the sequential alkylations, it serves as a methylene dianion equivalent , leading to a difunctionalized methylene unit. uwindsor.ca This strategy provides a powerful tool for the construction of highly functionalized carbon frameworks from a simple C1 building block.

Stereoselective and Asymmetric Synthesis Leveraging 1,3-Dithiane Scaffolds

The rigid chair-like conformation of the 1,3-dithiane ring and the ability to introduce chiral elements into the molecule have made it a valuable scaffold in stereoselective and asymmetric synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ankara.edu.trwikipedia.org The 1,3-dithiane framework can be modified to act as a chiral auxiliary. For example, chiral, C₂-symmetric 1,3-dithiane 1,3-dioxides have been used as chiral acyl anion equivalents. researchgate.net The addition of the lithiated form of such a chiral dithiane to an aldehyde proceeds with high stereocontrol, allowing for the asymmetric synthesis of valuable molecules like (R)-Salbutamol. researchgate.net

In another approach, the electrophile can be made chiral. The reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities. nih.gov The chiral phosphonyl group acts as a chiral auxiliary, directing the nucleophilic attack of the dithiane anion to one face of the imine. This method has proven effective for the asymmetric synthesis of amino acid derivatives. nih.gov

Chiral Component Type of Reaction Stereochemical Outcome Example Application
Chiral 1,3-Dithiane DerivativeNucleophilic additionEnantioselective synthesisAsymmetric synthesis of (R)-Salbutamol researchgate.net
Chiral ElectrophileNucleophilic additionDiastereoselective synthesisAsymmetric synthesis of α-amino acids nih.gov

The steric bulk and defined conformation of the 1,3-dithiane ring can be exploited to control the diastereoselectivity of reactions. When a 1,3-dithiane derivative containing a pre-existing stereocenter reacts with an electrophile, the dithiane ring can effectively shield one face of the molecule, leading to a preferred direction of attack for the incoming electrophile.

This principle is particularly useful in the synthesis of polyketide natural products, where the stereoselective formation of multiple chiral centers is required. The addition of lithiated 2-substituted 1,3-dithianes to chiral aldehydes or ketones often proceeds with a high degree of diastereoselectivity, governed by steric interactions between the dithiane moiety and the substituents on the electrophile. This allows for the predictable construction of carbon chains with specific stereochemical configurations.

Strategies for Natural Product Total Synthesis Incorporating 1,3-Dithiane Units

The unique reactivity and stereochemical control offered by 1,3-dithianes have made them indispensable tools in the total synthesis of complex natural products. uwindsor.ca The dithiane moiety can be used as a linchpin to connect complex fragments, as a masked carbonyl group that is stable to various reaction conditions, or as a stereodirecting group.

For instance, in the synthesis of lignans (B1203133) such as galcatin and isogalcatin, the 1,4-addition of a 2-lithio-1,3-dithiane to an unsaturated amide, followed by an α-alkylation, was a key step in forming two carbon-carbon bonds in a one-pot process. uwindsor.ca Similarly, the synthesis of the sesquiterpenes (±)-aromatin and (±)-confertin utilized a highly regioselective Michael addition of a lithiated dithiane derived from an α,β-unsaturated aldehyde to 2-cyclopentenone. uwindsor.ca

The stability of the dithiane group to both acidic and basic conditions makes it an excellent protecting group for carbonyls during multi-step syntheses. uwindsor.ca This allows for extensive chemical modifications on other parts of the molecule before the carbonyl functionality is unmasked at a later stage. This strategy has been widely employed in the synthesis of complex polyfunctionalized natural products. uwindsor.caorganic-chemistry.org

Emerging Applications of 1,3-Dithiane-2-carbonitrile in Chemical Synthesis

The field of organic synthesis continually seeks versatile building blocks that offer unique reactivity and facilitate the construction of complex molecular architectures. Within this context, this compound has emerged as a valuable and multifaceted reagent, extending the synthetic utility of the well-established 1,3-dithiane chemistry. The presence of the nitrile group at the C2 position significantly influences the compound's reactivity, opening avenues for novel applications beyond its traditional role as a masked acyl anion. This section explores the burgeoning applications of this compound in modern chemical synthesis, with a focus on its role as a precursor to functionalized ketones and heterocyclic systems.

Recent research has highlighted the potential of this compound as a linchpin in the synthesis of diverse molecular scaffolds. Its ability to undergo a variety of chemical transformations, including alkylation, acylation, and participation in cycloaddition reactions, makes it a powerful tool for synthetic chemists. The nitrile functionality not only activates the C2 position for deprotonation but also serves as a synthetic handle for further elaboration into other functional groups.

One of the key emerging applications of this compound is in the synthesis of highly functionalized ketones. By leveraging the acidity of the C2 proton, the corresponding carbanion can be generated and reacted with a wide range of electrophiles. Subsequent hydrolysis of the dithiane moiety unmasks the ketone functionality, providing access to products that would be challenging to synthesize through conventional methods. This strategy has proven effective in the preparation of α-hydroxy ketones, 1,2-diketones, and other valuable carbonyl compounds.

Furthermore, this compound is increasingly being recognized as a versatile precursor for the synthesis of various heterocyclic compounds. The nitrile group can participate in cyclization reactions, leading to the formation of nitrogen- and sulfur-containing ring systems. This approach offers a streamlined route to complex heterocyclic frameworks that are prevalent in pharmaceuticals and agrochemicals. For instance, derivatives of 1,3-dithiane have been utilized in the synthesis of substituted indoles, demonstrating the potential of this class of compounds in constructing biologically relevant scaffolds.

The following table summarizes some of the key transformations and applications of this compound in organic synthesis:

Reagent/Reaction TypeProduct ClassSignificance
Alkyl Halides/SulfonatesFunctionalized KetonesAccess to complex carbonyl architectures.
Epoxidesβ-Hydroxy KetonesStereocontrolled synthesis of valuable building blocks.
Aldehydes and Ketonesα-Hydroxy KetonesImportant motifs in natural products and pharmaceuticals.
Nitriles1,2-DiketonesVersatile intermediates for further synthetic elaboration.
Intramolecular CyclizationHeterocyclic CompoundsEfficient construction of complex ring systems.

The continued exploration of the reactivity of this compound is expected to uncover even more innovative applications in the years to come. Its unique combination of a masked carbonyl group and a reactive nitrile functionality positions it as a powerful and versatile tool for the synthesis of a wide array of complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dithiane-2-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic routes can be designed via cyclocondensation of dithiols with nitrile precursors. Optimization involves varying catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (polar aprotic solvents such as DMF), and temperature (80–120°C) to maximize yield. For example, AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict feasible pathways by analyzing analogous compounds like furan-2-carbonitrile derivatives . Kinetic studies and DOE (Design of Experiments) approaches are recommended to identify critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the dithiane ring structure and nitrile group (C≡N peak at ~110–120 ppm in 13C^{13}C-NMR).
  • IR : The nitrile stretch appears at ~2200–2250 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with crystallographic data (e.g., bond angles from X-ray studies of pyridinecarbonitrile analogs) enhances structural validation .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the dithiane ring. Stability tests under varying pH and temperature (e.g., TGA/DSC analysis) are critical. Safety protocols for nitriles (e.g., cyanide release risk) must align with guidelines for compounds like 2-hydroxypyridine-3-carbonitrile derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying reactive sites. For example, the nitrile group’s electron-withdrawing effect polarizes the dithiane ring, making the α-carbon susceptible to nucleophilic attack. Compare with studies on pyridine-3-carbonitrile derivatives to validate computational trends .

Q. What strategies resolve contradictions in spectral data or synthetic yields between published studies?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments using exact reported conditions.
  • Advanced Analytics : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve structural ambiguities.
  • Meta-Analysis : Cross-reference datasets from analogous compounds (e.g., indole-2-carbonitriles) to identify systematic errors .

Q. How does this compound serve as a building block for synthesizing heterocyclic compounds?

Methodological Answer: The dithiane ring undergoes ring-opening reactions with electrophiles (e.g., alkyl halides), while the nitrile group participates in cycloadditions or hydrolysis. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions (Pd catalysts) can generate biaryl derivatives. Mechanistic studies on similar systems (e.g., cyclopenta[b]pyridine-3-carbonitriles) provide reaction benchmarks .

Q. What are the challenges in balancing open-data principles with proprietary research for this compound studies?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for non-sensitive datasets (e.g., crystallographic coordinates). Use controlled-access repositories (e.g., ECHA databases) for safety/toxicity data, ensuring compliance with GDPR or HIPAA for human-related studies. Reference frameworks from health research data-sharing guidelines .

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